molecular formula C18H22N6O2 B5501913 1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid

1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid

Cat. No. B5501913
M. Wt: 354.4 g/mol
InChI Key: LGECZXIFUXTFDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves regioselective processes to develop novel heterocyclic amino acids in protected ester forms, which are used as achiral and chiral building blocks. For instance, series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were developed through a multi-step process that includes conversion to β-keto esters, treatment with N,N-dimethylformamide dimethyl acetal, and subsequent reactions to afford the target compounds. These synthesis pathways highlight the intricate steps involved in constructing such complex molecules (Matulevičiūtė et al., 2021).

Molecular Structure Analysis

Molecular structure analyses, such as NMR spectroscopy and HRMS investigation, are crucial for confirming the structures of synthesized heterocyclic compounds. The detailed characterization ensures the identification of the novel compounds' molecular frameworks, providing insights into their potential biological activities and chemical properties (Matulevičiūtė et al., 2021).

Chemical Reactions and Properties

Heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine derivatives, undergo various chemical reactions, such as [3+2] cycloaddition, to yield novel isoxazolines and isoxazoles. These reactions highlight the compounds' reactivity and potential for further functionalization, which is essential for exploring their chemical properties and potential applications in different fields (Rahmouni et al., 2014).

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis of Isoxazolines and Isoxazoles

    A study described the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition. These compounds were characterized by various spectroscopic methods, hinting at their potential for further biological application studies (Rahmouni et al., 2014).

  • Aurora Kinase Inhibition

    Another research focuses on compounds, including a detailed structure similar to the one , as aurora kinase inhibitors, suggesting a potential application in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

  • Anticancer and Anti-5-lipoxygenase Agents

    Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showing promising results in cytotoxic and enzyme inhibition assays (Rahmouni et al., 2016).

  • Anti-Inflammatory and Analgesic Agents

    Compounds derived from visnaginone and khellinone, incorporating pyrimidine structures, have shown significant anti-inflammatory and analgesic activities, indicating their potential as therapeutic agents (Abu‐Hashem et al., 2020).

  • Insecticidal and Antibacterial Potential

    Pyrimidine linked pyrazole heterocyclics synthesized via microwave irradiation have been evaluated for their insecticidal and antibacterial potential, highlighting their utility in pest control and antibacterial applications (Deohate & Palaspagar, 2020).

  • Heterocyclic Amino Acids Synthesis

    The synthesis of novel heterocyclic amino acids, including pyrazole-4-carboxylates, has been reported. These compounds serve as building blocks for further chemical synthesis, suggesting their importance in medicinal chemistry (Matulevičiūtė et al., 2021).

properties

IUPAC Name

1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-pyrazol-1-ylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c1-13-10-14(2)24-16(21-13)15(11-20-24)12-22-8-4-18(5-9-22,17(25)26)23-7-3-6-19-23/h3,6-7,10-11H,4-5,8-9,12H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGECZXIFUXTFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)CN3CCC(CC3)(C(=O)O)N4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid

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